4-Fluoro-2-[(i-propyloxy)methyl]phenylZinc bromide
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Overview
Description
4-Fluoro-2-[(iso-propyloxy)methyl]phenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom and the iso-propyloxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(iso-propyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(iso-propyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-2-[(iso-propyloxy)methyl]bromobenzene+Zn→4-Fluoro-2-[(iso-propyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the zinc insertion process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(iso-propyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi and Kumada coupling reactions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium or nickel catalysts are typically used, along with ligands such as triphenylphosphine. The reactions are often carried out at elevated temperatures (50-100°C) under an inert atmosphere.
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with the reactions performed in polar aprotic solvents like tetrahydrofuran.
Major Products Formed
Cross-Coupling Reactions: The major products are biaryl compounds or substituted alkenes, depending on the coupling partner.
Substitution Reactions: The products are typically substituted aromatic compounds.
Scientific Research Applications
4-Fluoro-2-[(iso-propyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological pathways.
Medicine: It is used in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[(iso-propyloxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-[(iso-propyloxy)methyl]phenylzinc bromide
- 4-Fluoro-2-[(iso-propyloxy)methyl]phenylmagnesium bromide
Uniqueness
4-Fluoro-2-[(iso-propyloxy)methyl]phenylzinc bromide is unique due to its enhanced reactivity and selectivity in cross-coupling reactions compared to its magnesium counterpart. The presence of the fluorine atom and the iso-propyloxy group further distinguishes it from similar compounds, providing unique electronic and steric properties that influence its reactivity.
Properties
Molecular Formula |
C10H12BrFOZn |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(propan-2-yloxymethyl)benzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-8(2)12-7-9-4-3-5-10(11)6-9;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
FAKACYFRMRCZBR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OCC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
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